molecular formula C10H15N B15182165 4-Methylamphetamine, (+)- CAS No. 81601-14-1

4-Methylamphetamine, (+)-

Cat. No.: B15182165
CAS No.: 81601-14-1
M. Wt: 149.23 g/mol
InChI Key: ZDHZDWSHLNBTEB-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylamphetamine typically involves the alkylation of 4-methylphenylacetone with ammonia or an amine, followed by reduction . One common method includes the use of phenylacetic acid and acetic acid anhydride to produce phenylacetone, which is then reduced using supported thorium oxide as a catalyst .

Industrial Production Methods

Industrial production methods for 4-Methylamphetamine are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale synthesis would involve optimizing the reaction conditions for yield and purity, as well as ensuring safety and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

4-Methylamphetamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized metabolites.

    Reduction: Reduction reactions are used in its synthesis, particularly in the conversion of phenylacetone to 4-Methylamphetamine.

    Substitution: Substitution reactions can occur on the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the aromatic ring.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of 4-Methylamphetamine.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylamphetamine
  • 3-Methylamphetamine
  • 4-Methyl-N-methylamphetamine
  • 4-Methyl-N-methylcathinone
  • 4-Methylphenmetrazine
  • 3-Methoxy-4-methylamphetamine
  • 3,4-Dimethylamphetamine
  • 4-Ethylamphetamine

Uniqueness

4-Methylamphetamine is unique due to its balanced releasing activity for serotonin, norepinephrine, and dopamine, with a higher potency for serotonin release . This distinguishes it from other amphetamines, which may have different selectivity profiles and potencies for these neurotransmitters .

Properties

CAS No.

81601-14-1

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(2S)-1-(4-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1

InChI Key

ZDHZDWSHLNBTEB-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C)N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)N

Origin of Product

United States

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